N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline

Catalog No.
S14458532
CAS No.
M.F
C18H17NS
M. Wt
279.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline

Product Name

N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline

IUPAC Name

N-(2-phenyl-1-thiophen-2-ylethyl)aniline

Molecular Formula

C18H17NS

Molecular Weight

279.4 g/mol

InChI

InChI=1S/C18H17NS/c1-3-8-15(9-4-1)14-17(18-12-7-13-20-18)19-16-10-5-2-6-11-16/h1-13,17,19H,14H2

InChI Key

UBAXRSOZKIQZHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CS2)NC3=CC=CC=C3

N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline is an organic compound featuring a phenyl group and a thiophene moiety attached to an ethyl chain linked to an aniline structure. This compound is characterized by its unique combination of aromatic systems, which contributes to its chemical properties and potential biological activities. The presence of the thiophene ring enhances its electronic properties, making it a candidate for various applications in organic electronics and medicinal chemistry.

The reactivity of N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline can be explored through various chemical transformations, including:

  • Electrophilic Aromatic Substitution: The aniline group can undergo electrophilic substitution reactions, allowing for functionalization at the ortho or para positions relative to the amino group.
  • Nucleophilic Substitution: The thiophene moiety can participate in nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups.
  • Coupling Reactions: This compound can engage in coupling reactions such as the Ullmann reaction, where it can react with halogenated compounds in the presence of copper catalysts to form biaryl compounds.

Compounds containing thiophene and aniline structures have been studied for their biological activities, including:

  • Anticancer Activity: Derivatives of thiophene have shown promising results in inhibiting cancer cell growth. For instance, compounds similar to N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline have demonstrated selective cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .
  • Antibacterial Properties: Thiophene derivatives are known for their antibacterial activities, making them candidates for further development in antimicrobial therapies .
  • Anti-inflammatory Effects: Some studies suggest that compounds with thiophene and aniline structures exhibit anti-inflammatory properties, contributing to their therapeutic potential .

N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline has potential applications in various fields:

  • Organic Electronics: Due to its unique electronic properties, this compound could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting cancer and bacterial infections.

Interaction studies involving N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline focus on its binding properties with various biological targets. These studies are crucial for understanding the mechanism of action of the compound and its potential use as a therapeutic agent. For example, research has indicated that similar compounds interact with proteins involved in cancer progression, suggesting pathways for further investigation.

Several compounds share structural similarities with N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Nitro-N-[1-(thiophen-2-yl)ethyl]anilineContains a nitro group instead of an amineKnown for distinct electronic properties
(E)-N-(phenyl)-N’-[1-(thiophen-2-yl)ethylidene]formohydrazideFeatures a hydrazide linkageExhibits unique reactivity patterns
1-(Thiophen-2-yl)ethanamineAmino derivative without hydroxyl groupImportant precursor for various synthetic pathways

These compounds highlight the versatility of thiophene-based structures while emphasizing the unique reactivity and potential applications of N-(2-phenyl-1-(thiophen-2-yl)ethyl)aniline within organic synthesis and medicinal chemistry domains.

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

279.10817072 g/mol

Monoisotopic Mass

279.10817072 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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